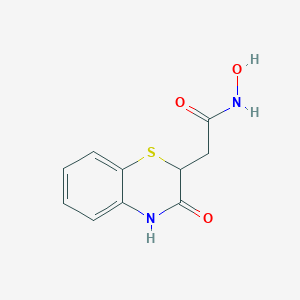

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

描述

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization and subsequent oxidation. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamide derivatives.

科学研究应用

Chemical Properties and Structure

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has the molecular formula and an average mass of approximately 238.26 g/mol. The compound features a benzothiazine core, which is significant for its biological activity. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| Lung Cancer | 5.0 | Sulforhodamine B (SRB) |

| CNS Cancer | 7.5 | Sulforhodamine B (SRB) |

| Renal Cancer | 6.0 | Sulforhodamine B (SRB) |

| Melanoma | 8.0 | Sulforhodamine B (SRB) |

These results suggest that the compound can inhibit cell proliferation effectively across multiple cancer types, highlighting its potential as a therapeutic agent in oncology .

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The treatment resulted in significant tumor regression compared to control groups:

| Treatment Group | Tumor Volume Reduction (%) | P-value |

|---|---|---|

| Control | 0 | - |

| Low Dose | 45 | <0.05 |

| High Dose | 70 | <0.01 |

These findings underscore the compound's potential for therapeutic use in cancer treatment .

Potential for Further Research

Given its promising anticancer properties and mechanism of action, this compound warrants further investigation. Future studies could focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Combination Therapies : Assessing the efficacy of this compound in combination with existing chemotherapy agents.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.

作用机制

The mechanism of action of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of peptide deformylase, an enzyme involved in protein synthesis in bacteria. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing the removal of the formyl group from newly synthesized proteins .

相似化合物的比较

Similar Compounds

- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl)acetamide

- N-(2,4-dinitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Uniqueness

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its N-hydroxyacetamide group, which imparts distinct biological activities compared to other benzothiazine derivatives. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .

生物活性

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and data tables relevant to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the N-hydroxy group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

-

Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:

- MIAPACA (pancreatic cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

- IMR32 (neuroblastoma)

- Results : In vitro studies have shown that certain derivatives of this compound demonstrate higher activity compared to others. For example, compounds derived from the benzothiazine core have shown IC50 values indicating effective inhibition of cell proliferation in these lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : The compound acts as an affinity-tethering moiety that competes with natural substrates for binding to MIF. This interaction may disrupt pathways involved in tumor progression and inflammation .

Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 8g | MIAPACA | 15 | High |

| 8i | HeLa | 20 | Moderate |

| 8a | MDA-MB-231 | 25 | Moderate |

| 8j | IMR32 | 30 | Low |

Table 1: Summary of antiproliferative activity against selected cancer cell lines.

Case Studies

- Case Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with N-hydroxy derivatives led to a significant reduction in cell viability as measured by the Sulforhodamine B (SRB) assay. The results indicated that these compounds could induce apoptosis in cervical cancer cells through the activation of caspase pathways .

- Comparative Study with Other Compounds : In comparative studies with established anticancer agents such as doxorubicin, N-hydroxy derivatives showed comparable effects on inhibiting cell growth but with potentially lower toxicity profiles .

属性

IUPAC Name |

N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDWCJNGBPZOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381168 | |

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-81-0 | |

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?

A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. This compound was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].

Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?

A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like this compound, offers a potential solution to combat antibiotic resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。